molecular formula C8H5F3N2O3 B1585987 2-Nitro-4-(trifluoromethyl)benzamide CAS No. 22227-55-0

2-Nitro-4-(trifluoromethyl)benzamide

Cat. No.: B1585987
CAS No.: 22227-55-0
M. Wt: 234.13 g/mol
InChI Key: LIDIBDAQJHIRBO-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide core.

Preparation Methods

The synthesis of 2-Nitro-4-(trifluoromethyl)benzamide typically involves the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile under either base or acid catalysis . The reaction conditions are mild, and the process is straightforward, making it suitable for industrial production. The general steps are as follows:

Chemical Reactions Analysis

2-Nitro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common reagents for these reactions include hydrogen gas for reduction, nucleophiles for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

2-Nitro-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    2-Nitro-4-(trifluoromethyl)benzonitrile: Similar in structure but with a nitrile group instead of an amide group.

    2-Nitro-4-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of an amide group.

    2-Nitro-4-(trifluoromethyl)benzoic acid: Features a carboxylic acid group instead of an amide group.

The uniqueness of this compound lies in its combination of the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)4-1-2-5(7(12)14)6(3-4)13(15)16/h1-3H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDIBDAQJHIRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379690
Record name 2-nitro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22227-55-0
Record name 2-nitro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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